Cas no 2094265-63-9 (N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide)

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a naphthalene core substituted with a methyl group at the 4-position and an acrylamide-functionalized methyl group at the 1-position. This structure imparts reactivity suitable for polymerization or further functionalization, making it valuable in materials science and specialty chemical synthesis. The compound's naphthalene moiety enhances thermal stability and aromatic interactions, while the acrylamide group offers crosslinking potential for advanced polymer applications. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, particularly in the development of high-performance resins, coatings, or adhesives. The compound is typically handled under controlled conditions due to its reactive acrylamide functionality.
N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide structure
2094265-63-9 structure
Product Name:N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide
CAS No:2094265-63-9
MF:C15H15NO
MW:225.285703897476
CID:6021661
PubChem ID:126818471
Update Time:2025-05-23

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2094265-63-9
    • EN300-6702420
    • AKOS034007764
    • N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide
    • Z2738323978
    • Inchi: 1S/C15H15NO/c1-3-15(17)16-10-12-9-8-11(2)13-6-4-5-7-14(12)13/h3-9H,1,10H2,2H3,(H,16,17)
    • InChI Key: WKUHIQKUJYCMAI-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NCC1C=CC(C)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 225.115364102g/mol
  • Monoisotopic Mass: 225.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.1Ų

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6702420-0.05g
N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide
2094265-63-9
0.05g
$246.0 2023-05-29

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide Related Literature

Additional information on N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide

N-[(4-Methylnaphthalen-1-yl)methyl]prop-2-enamide: A Comprehensive Overview

The compound with CAS No 2094265-63-9, known as N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with an amide functional group. The presence of the methyl group at the 4-position of the naphthalene ring adds to its structural complexity and potential for diverse applications.

Naphthalene derivatives have long been studied for their electronic properties and their ability to participate in various chemical reactions. The naphthalene moiety in this compound serves as a rigid aromatic system, which can influence the electronic characteristics of the entire molecule. The amide group, on the other hand, introduces hydrogen bonding capabilities and can act as a site for further functionalization. This combination makes N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide a versatile building block for constructing more complex molecules.

Recent studies have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity levels. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the use of microwave-assisted synthesis significantly accelerated the reaction process while maintaining product quality.

The physical properties of N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide are also of great interest. Its melting point, boiling point, and solubility in various solvents have been determined experimentally and compared with theoretical calculations. These properties are crucial for understanding its behavior in different chemical environments and its potential applications in fields such as drug delivery systems or polymer additives.

In terms of applications, this compound has shown promise in several areas. Its aromaticity and functional groups make it a candidate for use in optoelectronic materials, where it could contribute to the development of more efficient organic light-emitting diodes (OLEDs). Additionally, its ability to form hydrogen bonds suggests potential uses in drug design, particularly as a scaffold for bioactive molecules.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide with unprecedented accuracy. These models provide insights into its reactivity and stability under different conditions. For example, density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its aromatic system, enhancing its electronic delocalization properties.

Furthermore, the synthesis of this compound has been integrated into larger synthetic strategies aimed at constructing more complex molecules. For instance, it has been used as an intermediate in the preparation of macrocyclic compounds and polymeric materials with tailored properties. Its role as an intermediate highlights its importance in modern organic synthesis.

In conclusion, N-[(4-methylnaphthalen-1-yllmethyl]prop-2-enamide is a multifaceted compound with a rich structural framework and diverse potential applications. Its continued exploration in both academic and industrial settings underscores its significance in contemporary chemistry research.

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